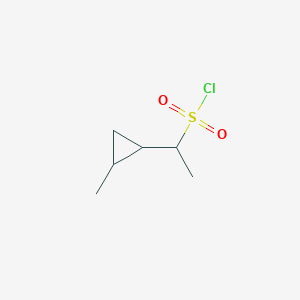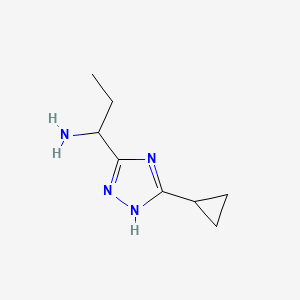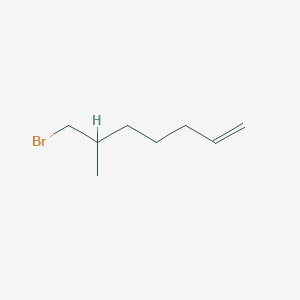
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is a chemical compound with the molecular formula C14H10ClNOS and a molecular weight of 275.75 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an indole ring fused with a thiophene ring and a chloroacetyl group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone typically involves the reaction of 2-thien-2-yl-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Formation of substituted ethanone derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving protein-ligand interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of their function. The indole and thiophene rings contribute to the compound’s ability to interact with various biological pathways, potentially affecting cell signaling and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-thien-2-yl-1H-indol-3-yl)ethanone: Lacks the chloro group, resulting in different reactivity and biological activity.
2-chloro-1-(1H-indol-3-yl)ethanone: Lacks the thiophene ring, affecting its overall structure and function.
1-(2-thien-2-yl-1H-indol-3-yl)propanone: Has a longer carbon chain, which may influence its chemical properties and applications.
Uniqueness
2-chloro-1-(2-thien-2-yl-1H-indol-3-yl)ethanone is unique due to the presence of both the chloroacetyl group and the fused indole-thiophene ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H10ClNOS |
|---|---|
Peso molecular |
275.8 g/mol |
Nombre IUPAC |
2-chloro-1-(2-thiophen-2-yl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C14H10ClNOS/c15-8-11(17)13-9-4-1-2-5-10(9)16-14(13)12-6-3-7-18-12/h1-7,16H,8H2 |
Clave InChI |
MQKKCPPKILLXRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CS3)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




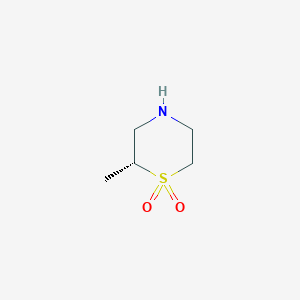
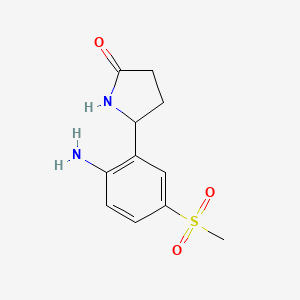
![1-[(2-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13184326.png)
![3-[1-(4-Bromo-2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13184331.png)
